3-Amino-2-ethylpentanoic acid
Description
3-Amino-2-ethylpentanoic acid is a branched-chain amino acid derivative featuring an amino group at the third carbon and an ethyl substituent at the second carbon of a pentanoic acid backbone. Such compounds are often studied for their roles in medicinal chemistry, enzyme inhibition, or as intermediates in organic synthesis .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-amino-2-ethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(7(9)10)6(8)4-2/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
NAOAQXBJMHWUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-ethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-ethylpentanoic acid, followed by amination. The reaction typically requires a strong base, such as sodium hydride (NaH), and an alkylating agent, such as ethyl iodide (C2H5I). The resulting intermediate is then subjected to amination using ammonia (NH3) or an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of 3-Amino-2-ethylpentanoic acid often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-ethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
3-Amino-2-ethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-2-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate neurotransmitter levels by influencing the synthesis or degradation pathways of neurotransmitters.
Comparison with Similar Compounds
L-2-Amino-3-ethylpentanoic Acid (CAS 14328-49-5)
- Structure: Ethyl group at C3, amino group at C2.
- Key Differences : The positional isomer of the target compound, with substituents reversed. This inversion significantly alters steric and electronic properties, impacting solubility and biological activity.
- Applications: Used in peptide synthesis and as a chiral building block. Literature reports its role in studying amino acid transport mechanisms .
(2S,3S)-2-Amino-3-methylpentanoic Acid (CAS 73-32-5)
- Structure: Methyl group at C3, amino group at C2.
- Key Differences : Shorter alkyl chain (methyl vs. ethyl) and stereochemistry (2S,3S). The reduced chain length lowers hydrophobicity compared to the target compound.
- Research Findings : Demonstrated utility in asymmetric catalysis and as a precursor for β-lactam antibiotics .
3-(2-Aminoethylsulfanyl)-2-methylpropanoic Acid (CAS 80186-81-8)
- Structure : Contains a sulfur atom in the side chain (ethylsulfanyl group) and a methyl group at C2.
- Key Differences: Sulfur incorporation enhances hydrogen-bonding capacity and redox activity. The thioether linkage distinguishes it from purely hydrocarbon-substituted analogs like 3-Amino-2-ethylpentanoic acid .
(2S)-2-Amino-3,3-dimethyl-5-phenylpentanoic Acid
- Structure : Features a dimethyl group at C3 and a phenyl ring at C5.
- Key Differences : Increased steric bulk and aromaticity, which may enhance binding to hydrophobic enzyme pockets. Such derivatives are explored for protease inhibition .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Steric Effects: Ethyl and methyl substituents influence conformational flexibility. For example, L-2-Amino-3-ethylpentanoic acid exhibits restricted rotation compared to methyl analogs, affecting its integration into peptide helices .
- Stereochemical Impact: Enantiomers like (2S,3S)-2-Amino-3-methylpentanoic acid show distinct biological activities compared to their racemic forms, underscoring the importance of chirality in drug design .
- Safety Profiles: While specific data for 3-Amino-2-ethylpentanoic acid are unavailable, related compounds (e.g., (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid) emphasize stringent handling protocols due to unknown toxicity .
Biological Activity
3-Amino-2-ethylpentanoic acid, also known as 2-amino-3-ethylpentanoic acid, is a non-proteinogenic amino acid that has garnered interest due to its diverse biological activities. This compound is characterized by a five-carbon backbone with an ethyl substitution at the second carbon, which influences its solubility and interaction with biological systems. This article explores the biological activities of this compound, including its anticonvulsant, antinociceptive, and anti-inflammatory properties, supported by relevant research findings and data.
- Molecular Formula : C₇H₁₅NO₂
- Molecular Weight : 145.20 g/mol
- Structure : Contains an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a five-carbon chain.
Anticonvulsant Properties
Research indicates that 3-amino-2-ethylpentanoic acid may modulate neurotransmitter systems involved in seizure activity. Its potential anticonvulsant effects suggest that it could be beneficial in treating epilepsy and other seizure disorders. Studies have shown that it interacts with GABAergic pathways, enhancing inhibitory neurotransmission, which is crucial for controlling seizures.
Antinociceptive Effects
The compound has demonstrated significant antinociceptive properties in various animal models. It appears to reduce pain perception through modulation of pain pathways, potentially by influencing opioid receptors or other pain-related neurotransmitters. This activity suggests potential applications in pain management therapies.
Anti-inflammatory Effects
3-Amino-2-ethylpentanoic acid has been studied for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. It may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses, indicating its potential use in treating inflammatory diseases.
Case Studies and Experimental Data
- Anticonvulsant Activity : In a study examining the anticonvulsant effects of various amino acids, 3-amino-2-ethylpentanoic acid was found to significantly reduce seizure frequency in rodent models when administered at specific dosages. The mechanism was linked to enhanced GABA receptor activity.
- Antinociceptive Studies : In experiments using the formalin test for pain assessment, administration of 3-amino-2-ethylpentanoic acid resulted in a marked decrease in both phase I and phase II pain responses compared to control groups. This suggests a dual action on acute and inflammatory pain pathways.
- Anti-inflammatory Research : A recent study highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating immune responses and reducing inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-2-methylpentanoic acid | Branched chain | Different metabolic pathways |
| 2-Amino-3-methylbutanoic acid | Branched chain | Impacts on muscle metabolism |
| 2-Amino-3-propylpentanoic acid | Branched chain | Potentially different receptor binding profiles |
The unique ethyl substitution in 3-amino-2-ethylpentanoic acid distinguishes it from these analogs, influencing its solubility and reactivity with biological targets, which may account for its distinct biological activities compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-2-ethylpentanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving carbodiimide-mediated coupling (e.g., DCC or EDC), hydrogenation, and protecting group strategies. For instance, peptide-like analogs are synthesized using N-hydroxy-succinimide (NHS) esters to activate carboxyl groups, followed by coupling with amines under controlled pH (e.g., acetate buffer, pH 4.5–5.5). Reaction optimization may require adjusting solvent polarity (e.g., methanol vs. chloroform) and temperature to minimize racemization .
Q. How can researchers ensure purity and structural confirmation of 3-Amino-2-ethylpentanoic acid?
- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–220 nm for carboxyl/amine groups). Structural confirmation employs - and -NMR to resolve stereochemistry at chiral centers (e.g., δ 1.2–1.5 ppm for ethyl groups). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while IR spectroscopy confirms carboxylic acid (1700–1720 cm) and amine (3300–3500 cm) functionalities .
Q. What safety protocols are critical when handling intermediates during synthesis?
- Methodological Answer : Hazardous intermediates (e.g., trifluoroacetic acid in deprotection steps) require fume hood use, PPE (gloves, goggles), and neutralization protocols (e.g., sodium bicarbonate for acidic waste). Stability studies under varying temperatures and humidity prevent degradation, particularly for hygroscopic intermediates .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for stereoisomeric forms?
- Methodological Answer : Discrepancies arise from dynamic processes in solution (e.g., rotameric equilibria). X-ray crystallography provides definitive solid-state conformation, while variable-temperature NMR (VT-NMR) identifies dynamic effects. Computational methods (DFT or MD simulations) reconcile differences by modeling solvent interactions and energy barriers .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Rh/Ir catalysts (e.g., BINAP ligands) enhance ee. Monitoring via chiral HPLC (e.g., Chiralpak® columns) with polarimetric detection ensures stereochemical fidelity. Kinetic resolution during crystallization (e.g., using L-proline derivatives) further purifies enantiomers .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity or solubility?
- Methodological Answer : Comparative studies using log P (octanol-water partitioning) and solubility assays (e.g., shake-flask method) quantify hydrophobicity. The ethyl group increases steric bulk, reducing membrane permeability (tested via PAMPA assay) but enhancing metabolic stability in liver microsome models. MD simulations predict binding affinity changes in target proteins .
Q. What analytical challenges arise in quantifying trace amounts in biological matrices?
- Methodological Answer : Matrix effects (e.g., serum proteins) necessitate sample preparation via SPE (solid-phase extraction) or derivatization (e.g., AccQ-Tag™ for LC-MS/MS). Internal standards (e.g., deuterated analogs) correct for ionization suppression. Method validation follows ICH guidelines for LOD (≤1 ng/mL) and LOQ (≤5 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
